Isobutyl acetate

Catalog No.
S590740
CAS No.
110-19-0
M.F
C6H12O2
CH3COOCH2CH(CH3)2
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyl acetate

CAS Number

110-19-0

Product Name

Isobutyl acetate

IUPAC Name

2-methylpropyl acetate

Molecular Formula

C6H12O2
CH3COOCH2CH(CH3)2
C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-5(2)4-8-6(3)7/h5H,4H2,1-3H3

InChI Key

GJRQTCIYDGXPES-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C

Solubility

0.6 % at 77° F (NIOSH, 2016)
0.05 M
6.3 mg/mL at 25 °C
Miscible with ethanol, ether and methanol; soluble in acetone; slightly soluble in carbon tetrachloride
In water: 0.67 g/100 g at 20 °C
In water, 6300 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 0.67
(77°F): 0.6%

Synonyms

Acetic Acid Isobutyl Ester; 2-Methylpropyl Acetate; Isobutyl Acetate; NSC 8035; β-Methylpropyl Rthanoate

Canonical SMILES

CC(C)COC(=O)C

Solvent and Extraction Medium:

Due to its mild nature, good solvating properties, and pleasant odor, isobutyl acetate is a valuable solvent in various research settings. It readily dissolves numerous organic compounds, making it useful in:

  • Extracting natural products: Researchers often use isobutyl acetate to isolate and extract various compounds from plants and other natural sources. For example, a study utilized isobutyl acetate to extract essential oils from lavender flowers, analyzing their antimicrobial activity [].
  • Chromatographic separations: Isobutyl acetate serves as a mobile phase component in various chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). Its selective solvating properties aid in separating complex mixtures of organic compounds [].

Reaction Medium and Catalyst:

Isobutyl acetate can act as a reaction medium and even a catalyst in certain chemical reactions. For instance, research explores its potential as a solvent-catalyst system for the esterification of various alcohols with carboxylic acids. Studies investigate its ability to promote these reactions efficiently and under milder conditions compared to traditional methods [].

Model Compound for Reaction Studies:

Due to its well-defined structure and readily available commercial sources, isobutyl acetate serves as a model compound in various reaction studies. Researchers utilize it to understand the mechanisms and kinetics of different chemical reactions, such as hydrolysis, esterification, and transesterification [].

Material Science Applications:

Emerging research explores the potential of isobutyl acetate in material science applications. Studies investigate its use as a solvent for processing and depositing thin films of various materials, including polymers and nanoparticles. Its ability to form homogeneous solutions and evaporate readily makes it an attractive option for these applications [].

Isobutyl acetate, with the IUPAC name 2-methylpropyl ethanoate, is an organic compound classified as an ester. It is a colorless liquid characterized by a fruity odor reminiscent of pears and currants, making it appealing in various applications. The compound has a molecular formula of C6H12O2C_6H_{12}O_2 and a molecular weight of approximately 116.16 g/mol. Isobutyl acetate is known for its miscibility with several organic solvents, including alcohols, ethers, and hydrocarbons, but it has limited solubility in water .

  • Flammability: Isobutyl acetate is a flammable liquid with a flash point of 22 °C []. It can readily form explosive vapor-air mixtures.
  • Toxicity: Isobutyl acetate can cause irritation to the eyes, skin, and respiratory system upon exposure []. Inhalation of high concentrations can lead to central nervous system depression [].
  • Safety Precautions: Proper ventilation and personal protective equipment (PPE) are crucial when handling isobutyl acetate [].
Typical of esters. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base, isobutyl acetate can be hydrolyzed to yield isobutanol and acetic acid. This reaction can be catalyzed by unspecific esterases in biological systems .
  • Esterification: Isobutyl acetate is primarily synthesized through the Fischer esterification process, where isobutanol reacts with acetic acid in the presence of a strong acid catalyst .
  • Tischenko Reaction: This reaction involves acetaldehyde and isobutyraldehyde, leading to a mixture that includes isobutyl acetate .

The primary methods for synthesizing isobutyl acetate include:

  • Fischer Esterification: This method involves heating isobutanol with acetic acid in the presence of an acid catalyst (e.g., sulfuric acid) to produce isobutyl acetate and water .
  • Direct Esterification: Isobutyl acetate can also be formed directly by reacting isobutanol with acetic acid under controlled conditions .
  • Alternative Methods: Other synthetic routes include treating isobutanol with acetic anhydride or using methyl isobutyl ketone as a precursor .

Isobutyl acetate serves multiple roles across various industries:

  • Solvent: It is widely used as a solvent for nitrocellulose, varnishes, and paints due to its excellent solvating properties .
  • Flavoring Agent: Its fruity aroma makes it suitable for use in food flavorings and fragrances in cosmetics .
  • Chemical Intermediate: Isobutyl acetate acts as an intermediate in the synthesis of other chemical compounds .

Research on the interactions of isobutyl acetate indicates that it can react exothermically with strong acids and bases, potentially leading to hazardous situations if not handled properly. Its vapors may irritate the respiratory tract and cause headaches or dizziness upon inhalation. Therefore, safety measures must be implemented when working with this compound .

Isobutyl acetate shares structural similarities with other butyl acetate isomers. The following compounds are noteworthy comparisons:

Compound NameStructure TypeUnique Features
n-Butyl AcetateLinear butyl esterCommonly used as a solvent; less fruity odor.
sec-Butyl AcetateBranched butyl esterHigher boiling point; different solvent properties.
tert-Butyl AcetateTertiary butyl esterMore sterically hindered; used in specific applications like fuel additives.

Isobutyl acetate's unique fruity scent at lower concentrations distinguishes it from its structural analogs, which may have less pleasant odors or different physical properties .

Physical Description

Isobutyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 64°F. Less dense than water (6.2 lb / gal) and insoluble in water. Vapors are heavier than air .
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a fruity, floral odor.

Color/Form

Colorless liquid

XLogP3

1.8

Boiling Point

243.1 °F at 760 mm Hg (USCG, 1999)
116.5 °C
118 °C
243°F

Flash Point

62 °F (USCG, 1999)
18 °C (64 °F) (Closed cup)
85 °F (Open cup)
18 °C c.c.
64°F

Vapor Density

4.0 (Air = 1)
Relative vapor density (air = 1): 4.0

Density

0.871 at 68 °F (USCG, 1999)
d 0.87
0.8712 g/cu cm at 20 °C
Relative density (water = 1): 0.87
0.87

LogP

1.78 (LogP)
1.78
log Kow = 1.78
1.60

Odor

Fruit-like odor
Fruity, floral odor
FRUITY (CURRANT-PEAR), FLORAL (HYACINTH-ROSE) ODOR
SOLVENTY NAIL POLISH-LIKE ODOR

Melting Point

-142.8 °F (USCG, 1999)
-98.8 °C
Fp -98.85 °
-98.85°C
-99 °C
-145°F

UNII

7CR47FO6LF

GHS Hazard Statements

Aggregated GHS information provided by 2866 companies from 27 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 178 of 2866 companies. For more detailed information, please visit ECHA C&L website;
Of the 26 notification(s) provided by 2688 of 2866 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H336 (12.02%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

20.68 mm Hg (USCG, 1999)
17.83 mmHg
17.8 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 1.73
13 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

110-19-0

Wikipedia

Isobutyl acetate

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree
Cosmetics -> Solvent

Methods of Manufacturing

Preparation from isobutyl alcohol plus acetic acid
Tischenko reaction of acetaldehyde with isobutyraldehyde yields a mixture of isobutyl acetate with ethyl acetate and isobutyl isobutyrate
Treating isobutanol with acetic acid in the presence of catalysts.

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Acetic acid, 2-methylpropyl ester: ACTIVE
In public use since the 1920s. Use in fragrances in the US amounts to approximately 5000 lb/y

Analytic Laboratory Methods

Method: NIOSH 1450, Issue 3; Procedure: gas chromatography with flame ionization; Analyte: isobutyl acetate; Matrix: air; Detection Limit: 0.9 ug/sample.
Method: OSHA 1009; Procedure: gas chromatography with flame ionization detector; Analyte: isobutyl acetate; Matrix: air; Detection Limit: 28.0 picograms.
A gas chromatographic method for the analysis of isobutyl acetate, consists of a stainless steel column, 3 m x 3 mm, packed with Chromosorb WHP (100/120 mesh) coated with 5% FFAP, with hydrogen-air flame ionization detection, and nitrogen as the carrier gas at a flow rate of 30 mL/min, is a NIOSH approved method. A sample injection volume of 5 uL is suggested, the column temperature is 70 °C and a detector temperature of 250 °C. This method has a detection limit of 0.02 mg/L and a relative standard deviation of 0.02, over a working range of 70-2100 mg/cu m for a 10 liter sample.

Storage Conditions

... MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL WELL VENTILATED PLACE, OUT OF THE DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ...

Stability Shelf Life

Heat /contributes to instability/.

Dates

Modify: 2023-08-15

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